3-(Cyclopentyloxy)aniline
CAS No.: 653604-38-7
Cat. No.: VC2458395
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653604-38-7 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-cyclopentyloxyaniline |
| Standard InChI | InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 |
| Standard InChI Key | XQNLSQQEYXXVRM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OC2=CC=CC(=C2)N |
| Canonical SMILES | C1CCC(C1)OC2=CC=CC(=C2)N |
Introduction
Chemical Identification and Physical Properties
Chemical Identification Parameters
The chemical identity of 3-(Cyclopentyloxy)aniline is established through various standard identifiers as summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 3-(Cyclopentyloxy)aniline |
| CAS Number | 653604-38-7 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES Notation | c1cc(cc(c1)OC2CCCC2)N |
| InChI | InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 |
| InChIKey | XQNLSQQEYXXVRM-UHFFFAOYSA-N |
Table 1: Chemical Identification Parameters of 3-(Cyclopentyloxy)aniline
| Property | Estimated Value |
|---|---|
| Physical State | Solid/liquid at room temperature |
| Color | Pale yellow to colorless |
| Density | Approximately 1.1 g/cm³ |
| Boiling Point | Approximately 300°C at 760 mmHg |
| Solubility | Soluble in most organic solvents; limited water solubility |
| Flash Point | Approximately 140°C |
Table 2: Estimated Physical Properties of 3-(Cyclopentyloxy)aniline based on similar compounds
Synthesis Methods
The synthesis of 3-(Cyclopentyloxy)aniline can be achieved through various methods, with key approaches described below:
Nucleophilic Substitution Reactions
One common approach involves the reaction of 3-aminophenol with cyclopentyl halides (such as cyclopentyl bromide) under basic conditions in a Williamson ether synthesis:
3-Aminophenol + Cyclopentyl bromide → 3-(Cyclopentyloxy)aniline + HBr
This reaction typically requires:
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A base (commonly potassium carbonate or sodium hydroxide)
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An appropriate solvent (DMF, acetone, or similar polar aprotic solvents)
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Moderate heating (typically 60-80°C)
Reduction of Nitro Precursors
Another synthetic route involves the preparation of 3-(cyclopentyloxy)nitrobenzene followed by reduction of the nitro group:
-
3-Nitrophenol + Cyclopentyl halide → 3-(Cyclopentyloxy)nitrobenzene
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3-(Cyclopentyloxy)nitrobenzene + Reducing agent → 3-(Cyclopentyloxy)aniline
Common reducing agents for the second step include:
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Iron or zinc in acidic conditions
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Catalytic hydrogenation (H₂ with Pd/C, Pt, or Raney nickel)
-
Sodium dithionite
Synthesis Considerations
Regardless of the method employed, the synthesis of 3-(Cyclopentyloxy)aniline requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:
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Temperature control
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Reaction time optimization
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Catalyst selection and loading
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Base type and concentration
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Solvent choice
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Purification methods, including chromatography and crystallization
Chemical Reactions and Transformations
3-(Cyclopentyloxy)aniline exhibits a rich chemistry due to its functional groups, particularly the amino group and aromatic ring system.
Acylation
The primary amine readily undergoes acylation with acid chlorides or anhydrides to form amides:
3-(Cyclopentyloxy)aniline + R-COCl → N-acyl-3-(cyclopentyloxy)aniline derivatives
These reactions are typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Diazotization
The primary amine can undergo diazotization with sodium nitrite in acidic conditions to form diazonium salts:
3-(Cyclopentyloxy)aniline + NaNO₂ + HCl → 3-(Cyclopentyloxy)benzenediazonium chloride
These diazonium intermediates can be transformed into various derivatives through:
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Sandmeyer reactions (introduction of halogens)
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Replacement with hydroxyl groups
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Coupling with aromatic compounds (forming azo compounds)
Electrophilic Aromatic Substitution
The amino group activates the aromatic ring toward electrophilic substitution, particularly at positions ortho and para to the amino group:
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Halogenation: With Br₂ or Cl₂ to introduce halogens, potentially forming compounds like 2-Bromo-3-(cyclopentyloxy)aniline
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Nitration: With HNO₃/H₂SO₄ to introduce nitro groups
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Sulfonation: With H₂SO₄ to introduce sulfonic acid groups
Applications in Organic Synthesis
3-(Cyclopentyloxy)aniline serves as a versatile building block in organic synthesis, finding applications in various areas:
Building Block for Complex Molecules
The compound functions as an important intermediate in the synthesis of more complex molecules with potential applications in:
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Pharmaceutical compounds
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Agrochemicals
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Dyes and pigments
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Material science applications
Preparation of Derivatives
Various derivatives of 3-(Cyclopentyloxy)aniline can be prepared, including:
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Halogenated derivatives (e.g., 2-Bromo-3-(cyclopentyloxy)aniline)
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Acylated derivatives
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Alkylated derivatives
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Heterocyclic compounds
These derivatives expand the chemical space available for further synthetic transformations and applications.
Applications in Pharmaceutical Chemistry
Medicinal Chemistry Applications
In pharmaceutical research, 3-(Cyclopentyloxy)aniline and its derivatives are explored for their potential biological activities:
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As building blocks for compounds with therapeutic properties
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As scaffolds for drug discovery programs
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As intermediates in the synthesis of bioactive molecules
Structural Features Contributing to Biological Activity
The structural features of 3-(Cyclopentyloxy)aniline that potentially contribute to biological activity include:
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The primary amine group, which can participate in hydrogen bonding with biological targets
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The cyclopentyloxy group, which contributes to lipophilicity and may enhance membrane permeability
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The aromatic ring, which allows for π-π interactions with aromatic amino acid residues in proteins
Related Compounds with Biological Activity
While specific biological activities of 3-(Cyclopentyloxy)aniline itself are still under investigation, compounds with related structural elements have shown promise in various therapeutic areas:
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Compounds based on 2-cyclopentyloxyanisole scaffold have demonstrated antitumor activity
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Some cyclopentyloxy-containing compounds have exhibited inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B
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Related structures have shown anti-inflammatory properties through COX-2 inhibition
Comparison with Related Compounds
Comparison with Positional Isomers
3-(Cyclopentyloxy)aniline can be compared with its positional isomers to understand structure-activity relationships:
| Compound | CAS Number | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 2-(Cyclopentyloxy)aniline | 29026-75-3 | Ortho positioning of the cyclopentyloxy group | Potential intramolecular hydrogen bonding; different reactivity due to steric effects |
| 3-(Cyclopentyloxy)aniline | 653604-38-7 | Meta positioning of the cyclopentyloxy group | Focus of this review; balanced reactivity profile |
| 4-(Cyclopentyloxy)aniline | Not specified in sources | Para positioning of the cyclopentyloxy group | More symmetrical electronic distribution; potentially different reactivity |
Table 3: Comparison of 3-(Cyclopentyloxy)aniline with its positional isomers
Comparison with Other Substituted Anilines
| Compound | Key Structural Differences | Notable Properties |
|---|---|---|
| 3-(Cyclopentyloxy)-4-methylaniline | Additional methyl group at position 4 | Modified electronic properties; increased lipophilicity |
| 3-(Cyclopentylsulfonyl)aniline | Sulfonyl group instead of ether linkage | Different electronic properties; hydrogen bond acceptor capability |
| 3-Methoxyaniline | Smaller methoxy group instead of cyclopentyloxy | Reduced steric bulk; different lipophilicity profile |
Table 4: Comparison of 3-(Cyclopentyloxy)aniline with other substituted anilines
| Supplier | Country |
|---|---|
| UkrOrgSynthesis Ltd. | Ukraine |
| Ryan Scientific, Inc. | United States |
| Vulcan Chemical | Not specified |
Table 5: Commercial suppliers of 3-(Cyclopentyloxy)aniline
Future Research Directions
Research on 3-(Cyclopentyloxy)aniline continues to evolve, with several promising directions:
Synthetic Method Development
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of catalytic methods for the synthesis of 3-(Cyclopentyloxy)aniline and its derivatives
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Investigation of green chemistry approaches to minimize waste and use of hazardous reagents
Medicinal Chemistry Applications
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Systematic evaluation of biological activities through high-throughput screening
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Structure-activity relationship studies to optimize properties for specific therapeutic targets
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Development of focused libraries based on the 3-(Cyclopentyloxy)aniline scaffold
Material Science Applications
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Exploration of potential applications in polymer chemistry
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Investigation of properties relevant to materials science, such as thermal stability and optical properties
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Development of functional materials incorporating the 3-(Cyclopentyloxy)aniline moiety
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